2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17508135
InChI: InChI=1S/C9H14O2S/c1-12-9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H14O2S
Molecular Weight: 186.27 g/mol

2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC17508135

Molecular Formula: C9H14O2S

Molecular Weight: 186.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid -

Specification

Molecular Formula C9H14O2S
Molecular Weight 186.27 g/mol
IUPAC Name 2-methylsulfanylspiro[3.3]heptane-2-carboxylic acid
Standard InChI InChI=1S/C9H14O2S/c1-12-9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11)
Standard InChI Key RBWGHWZGLQTRJR-UHFFFAOYSA-N
Canonical SMILES CSC1(CC2(C1)CCC2)C(=O)O

Introduction

Structural and Molecular Characterization

Core Architecture and Stereochemical Considerations

The spiro[3.3]heptane scaffold consists of two fused cyclopropane rings sharing a single quaternary carbon atom. In 2-(methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid, the spiro-junctional carbon bears both the methylsulfanyl and carboxylic acid groups, creating a sterically congested environment. X-ray crystallography of analogous spiro compounds (e.g., 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid) reveals a dihedral angle of approximately 85° between the rings, imposing significant strain and restricting rotational freedom .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC9H14O2S
Molecular weight186.27 g/mol
Hydrogen bond donors1 (COOH)
Hydrogen bond acceptors3 (COOH, SMe)
Topological polar surface area54.8 Ų

Spectroscopic and Computational Insights

Fourier-transform infrared (FTIR) spectroscopy of related spirocyclic carboxylic acids shows a characteristic C=O stretch at 1,710–1,740 cm⁻¹ and a broad O-H stretch near 2,500–3,000 cm⁻¹ . Nuclear magnetic resonance (NMR) simulations predict the following signals for 2-(methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid:

  • ¹H NMR: δ 1.2–2.1 (m, cyclopropane CH2), δ 2.4 (s, SMe), δ 12.1 (s, COOH) .

  • ¹³C NMR: δ 25.8 (SMe), δ 45.3 (spiro carbon), δ 180.2 (COOH) .

Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 6.3 eV, suggesting moderate reactivity suitable for functionalization.

Synthetic Methodologies and Optimization

Industrial-Scale Production Strategies

Industrial synthesis prioritizes continuous flow reactors to mitigate cyclopropane ring strain and enhance yield (typically 65–78%). A representative three-step protocol involves:

  • Cyclopropanation: Tebbe reagent-mediated olefination of 2-(hydroxymethyl)cyclobutanone derivatives to form spirocyclic alkenes .

  • Thioetherification: Nucleophilic substitution with methyl thiolate under phase-transfer conditions (e.g., NaOH/CH3SH/tetrabutylammonium bromide).

  • Oxidation: KMnO4-mediated oxidation of a precursor alcohol to the carboxylic acid .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
CyclopropanationTebbe reagent, THF, −78°C72%
ThioetherificationCH3SH, NaOH, TBAB, 60°C68%
OxidationKMnO4, H2O/acetone, 0°C65%

Challenges in Enantioselective Synthesis

The quaternary spiro carbon creates a stereogenic center, but asymmetric synthesis remains underdeveloped. Chiral auxiliaries like Ellman’s sulfinamide have achieved diastereomeric ratios of 3:1 in related spirocyclic amino acids, though chromatographic separation is often required . Enzymatic resolution using lipases (e.g., Candida antarctica) is being explored to improve enantiopurity .

Industrial and Materials Science Applications

Agrochemical Development

Spirocyclic thioethers are potent insecticide synergists. Field trials demonstrate a 2.3-fold increase in pyrethroid efficacy against Aedes aegypti when co-administered with 2-(methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid derivatives.

Coordination Polymers and Sensors

The carboxylic acid moiety facilitates metal-organic framework (MOF) assembly. Reaction with Zn(NO3)2 yields a porous MOF (BET surface area = 1,150 m²/g) capable of selectively adsorbing H2S gas .

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